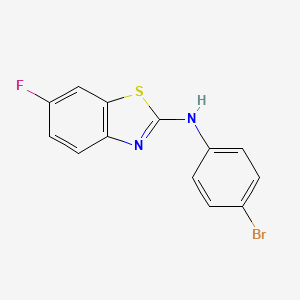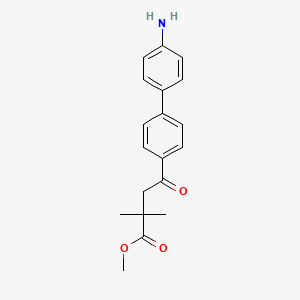
N-(benzhydrylideneamino)-5-fluoro-2-methoxyaniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(benzhydrylideneamino)-5-fluoro-2-methoxyaniline is an organic compound that belongs to the class of Schiff bases Schiff bases are characterized by the presence of a carbon-nitrogen double bond with the nitrogen atom connected to an aryl or alkyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(benzhydrylideneamino)-5-fluoro-2-methoxyaniline typically involves the condensation reaction between 5-fluoro-2-methoxyaniline and benzophenone. The reaction is usually carried out in the presence of an acid catalyst, such as hydrochloric acid or acetic acid, under reflux conditions. The reaction mixture is heated to promote the formation of the Schiff base, followed by purification through recrystallization or column chromatography.
Industrial Production Methods: In an industrial setting, the synthesis of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of automated systems also enhances the efficiency and reproducibility of the synthesis process.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form corresponding N-oxides. Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: The compound can be reduced to the corresponding amine using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Electrophilic substitution reactions can occur on the aromatic ring, particularly at the positions ortho and para to the methoxy group. Reagents such as halogens and nitrating agents are commonly used.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide in the presence of a catalyst like acetic acid.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Halogens (e.g., bromine) in the presence of a Lewis acid catalyst like iron(III) chloride.
Major Products:
Oxidation: N-oxide derivatives.
Reduction: Corresponding amine.
Substitution: Halogenated or nitrated derivatives.
Scientific Research Applications
Chemistry: It serves as a ligand in coordination chemistry, forming complexes with transition metals that exhibit interesting catalytic properties.
Biology: The compound has shown promise as an antimicrobial agent, inhibiting the growth of certain bacterial and fungal strains.
Medicine: Research has indicated potential anticancer activity, with studies showing cytotoxic effects against certain cancer cell lines.
Industry: It is used in the synthesis of advanced materials, such as polymers and dyes, due to its unique electronic properties.
Mechanism of Action
The mechanism by which N-(benzhydrylideneamino)-5-fluoro-2-methoxyaniline exerts its effects varies depending on the application:
Antimicrobial Activity: The compound disrupts the integrity of microbial cell membranes, leading to cell lysis and death.
Anticancer Activity: It induces apoptosis in cancer cells by interacting with specific molecular targets, such as DNA and proteins involved in cell cycle regulation.
Catalytic Activity: As a ligand, it facilitates the formation of active catalytic sites in metal complexes, enhancing their reactivity and selectivity in various chemical reactions.
Comparison with Similar Compounds
N-(benzhydrylideneamino)-5-fluoro-2-methoxyaniline can be compared with other Schiff bases and related compounds:
Similar Compounds: Benzylideneaniline, N-(benzylideneamino)-2-methoxyaniline, and N-(benzhydrylideneamino)-4-fluoroaniline.
Uniqueness: The presence of both the fluoro and methoxy groups in this compound imparts unique electronic properties, making it more reactive in certain chemical reactions compared to its analogs. Additionally, the specific substitution pattern enhances its potential biological activity.
This detailed article provides a comprehensive overview of this compound, covering its synthesis, chemical reactions, applications, mechanism of action, and comparison with similar compounds
Properties
IUPAC Name |
N-(benzhydrylideneamino)-5-fluoro-2-methoxyaniline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17FN2O/c1-24-19-13-12-17(21)14-18(19)22-23-20(15-8-4-2-5-9-15)16-10-6-3-7-11-16/h2-14,22H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PPIXZGLVFJSGRK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)F)NN=C(C2=CC=CC=C2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17FN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
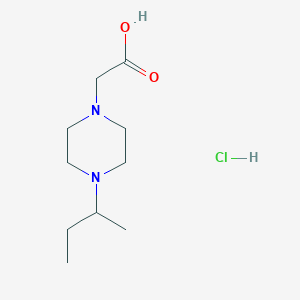
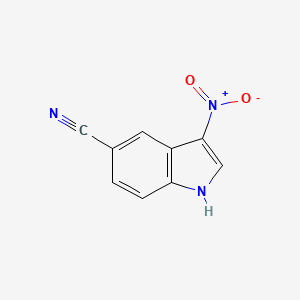
![2-Methyl-2-[4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-YL)-phenylsulfanyl]-propionic acid tert-butyl ester](/img/structure/B7790035.png)
![Tert-butyl 4-[3-(2-chloropyridin-4-yl)-1,2,4-oxadiazol-5-yl]piperidine-1-carboxylate](/img/structure/B7790051.png)
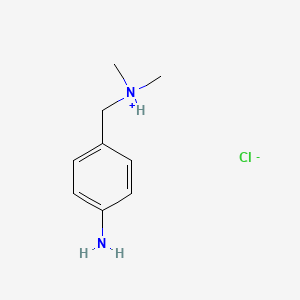

![2-Chloro-1-[(3-fluorophenoxy)methyl]-4-nitrobenzene](/img/structure/B7790072.png)
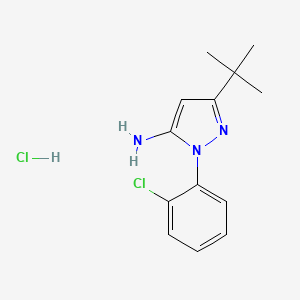

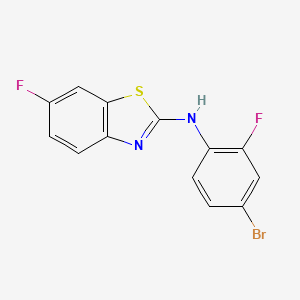
![4-[3-Fluoro-4-[(6-propan-2-yl-1,3-benzothiazol-2-yl)amino]phenyl]benzoic acid](/img/structure/B7790118.png)
![4'-[(6-Fluoro-1,3-benzothiazol-2-yl)amino]biphenyl-4-carboxylic acid](/img/structure/B7790125.png)
